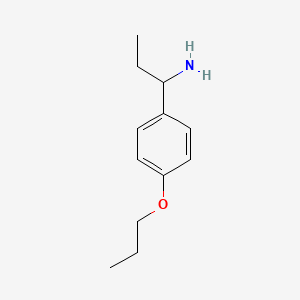

1-(4-Propoxyphenyl)propan-1-amine

Description

Contextualization of Propoxyphenylamine Derivatives in Organic Chemistry

Propoxyphenylamine derivatives are a class of compounds that feature both a propoxy group and an amine function attached to a phenyl ring. This combination of functional groups imparts a range of physicochemical properties that make them valuable in different areas of chemical science. For instance, derivatives of 2-propoxyaniline (B1271045) have been investigated as artificial sweeteners, with some exhibiting sweetness intensities thousands of times greater than sucrose. researchgate.net In medicinal chemistry, the aryl ether and amine moieties are common pharmacophores found in a variety of biologically active molecules. For example, arylpiperazine derivatives, which contain an aryloxy group, are investigated for their potential as anticancer agents. mdpi.com The specific arrangement of the propoxy and amine groups on the phenyl ring in 1-(4-Propoxyphenyl)propan-1-amine provides a scaffold that can be explored for various applications.

Methodological Relevance of the Propan-1-amine Moiety in Contemporary Synthesis Research

The propan-1-amine moiety is a primary amine attached to a three-carbon chain. Primary amines are fundamental building blocks in organic synthesis due to their nucleophilic nature. They readily participate in a wide array of chemical transformations, including alkylation, acylation, and the formation of imines and enamines. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com A particularly important reaction involving primary amines is reductive amination. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This powerful method allows for the conversion of aldehydes and ketones into amines in a one-pot procedure. organicchemistrytutor.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com The propan-1-amine moiety in this compound makes it a versatile intermediate for the synthesis of more complex molecules. Furthermore, the chiral center at the first carbon of the propan-1-amine group introduces the possibility of stereoisomerism, which is of critical importance in pharmaceutical and materials science. The separation of such chiral amines can be achieved through various techniques, including chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often utilizing chiral selectors like cyclodextrins. nih.gov

The synthesis of this compound can be conceptually approached through the reductive amination of its corresponding ketone precursor, 1-(4-propoxyphenyl)propan-1-one. This synthetic strategy is a cornerstone of modern amine synthesis.

Proposed Synthesis of this compound:

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Propoxybenzene and Propanoyl chloride | 1-(4-propoxyphenyl)propan-1-one |

| 2 | Reductive Amination | 1-(4-propoxyphenyl)propan-1-one, Ammonia, Reducing agent (e.g., NaBH₃CN) | This compound |

This two-step process highlights the utility of fundamental organic reactions in accessing valuable amine scaffolds.

Identification of Key Research Avenues for this compound

Given the structural features of this compound, several key research avenues can be identified:

Medicinal Chemistry: The combination of an aryl ether and a chiral amine is a privileged scaffold in drug discovery. nih.gov For example, many 2-phenethylamine derivatives are known to interact with various biological targets. nih.gov Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. Potential areas of interest include its evaluation as an anti-inflammatory, analgesic, or anticancer agent, drawing parallels with the activities of other succinimide (B58015) and arylpiperazine derivatives. mdpi.comnih.gov

Asymmetric Catalysis: Chiral amines are widely used as catalysts and ligands in asymmetric synthesis. nih.gov The enantiomerically pure forms of this compound could be explored as organocatalysts or as ligands for transition metal-catalyzed reactions, contributing to the development of new stereoselective transformations.

Materials Science: The propoxyphenylamine structure could be incorporated into larger molecular architectures to create novel materials. For instance, derivatives of similar aromatic amines have been investigated for their applications in optoelectronics. The specific electronic and steric properties of this compound could be harnessed to develop new organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Potential Research Directions and Rationale:

| Research Avenue | Rationale |

| Medicinal Chemistry | The aryl ether and chiral amine motifs are common in bioactive molecules. nih.gov |

| Asymmetric Catalysis | Chiral amines are valuable as organocatalysts and ligands. nih.gov |

| Materials Science | Aromatic amines are used in the development of optoelectronic materials. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8,12H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGKVYPMODQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(CC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Investigations into the Reaction Mechanisms and Intrinsic Reactivity of 1 4 Propoxyphenyl Propan 1 Amine

Mechanistic Pathways of Primary Amine Derivatives

The presence of a primary amine group, with its lone pair of electrons on the nitrogen atom, makes this moiety a primary center of reactivity, functioning as both a nucleophile and a base.

Acylation Reactions and Amide Formation

Primary amines, such as 1-(4-propoxyphenyl)propan-1-amine, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. This nucleophilic acyl substitution reaction proceeds through a well-established mechanism to yield N-substituted amides.

The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This step forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group (e.g., chloride from an acid chloride) to regenerate the carbonyl double bond and form the stable amide product. These reactions are often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium towards the product side.

Once formed, the resulting N-[1-(4-propoxyphenyl)propyl]amide is significantly less reactive towards further acylation. This is because the lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it less nucleophilic and less basic than the original amine.

Table 1: Overview of Acylation Reaction

| Reactant | Acylating Agent | Product | Key Mechanistic Steps |

| This compound | Acid Chloride (R-COCl) or Acid Anhydride (R-CO)₂O | N-[1-(4-Propoxyphenyl)propyl]amide | 1. Nucleophilic attack by amine nitrogen on carbonyl carbon. |

| 2. Formation of a tetrahedral intermediate. | |||

| 3. Elimination of the leaving group (e.g., Cl⁻). | |||

| 4. Deprotonation (often by an added base) to give the neutral amide. |

Alkylation Reactions and Amine Derivatization

The primary amine group of this compound can act as a nucleophile in reactions with alkylating agents, such as alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. This results in a mixture of products with varying degrees of alkylation. To achieve selective monoalkylation, a large excess of the initial amine is often employed to increase the probability that the alkylating agent will react with the primary amine rather than the alkylated product.

Salt Formation and Protonation Equilibria

The lone pair of electrons on the nitrogen atom confers basic properties upon the amine functional group. In the presence of an acid, this compound acts as a Brønsted-Lowry base, accepting a proton to form a substituted ammonium salt.

R-NH₂ + H-A ⇌ R-NH₃⁺ + A⁻ (where R = 1-(4-propoxyphenyl)propyl and H-A is an acid)

This acid-base reaction is an equilibrium process. The position of the equilibrium is dependent on the strength of the acid and the basicity of the amine. The basicity of an amine is commonly discussed in terms of the acidity constant (Kₐ) of its conjugate acid, the ammonium ion (R-NH₃⁺). A higher pKₐ value for the ammonium ion corresponds to a stronger base.

The formation of ammonium salts significantly alters the physical properties of the compound. For instance, while the free amine may be soluble in organic solvents, the resulting ammonium salt is typically water-soluble. This principle is widely exploited in the purification of amines via liquid-liquid extraction, allowing for their separation from non-basic, water-insoluble organic compounds.

Reactivity Governing the Propoxyphenyl Substructure

The propoxyphenyl group consists of a benzene (B151609) ring substituted with a propoxy group (-O-CH₂CH₂CH₃). This substructure's reactivity is primarily centered on the aromatic ring and the stability of the ether linkage.

Electronic Effects on Aromatic Reactivity

The propoxy group, as an alkoxy substituent, significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). It exerts two opposing electronic effects:

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the propoxy group withdraws electron density from the benzene ring through the sigma bond.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of alkoxy groups, the resonance effect is dominant over the inductive effect. The net result is that the propoxy group is an activating substituent , making the aromatic ring more

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of crystalline materials is dictated by the nature and interplay of intermolecular forces. In the case of this compound, the molecule's functional groups—a primary amine, a propoxy ether linkage, and an aromatic phenyl ring—provide multiple sites for such interactions, leading to the formation of a complex and stable three-dimensional lattice. While specific crystallographic data for this compound is not publicly available, a detailed analysis of its structural features allows for a predictive understanding of its intermolecular interactions and the resulting hydrogen bonding networks. This analysis draws upon established principles of physical organic chemistry and the observed crystal packing in analogous compounds containing similar functional moieties.

The primary amine (-NH₂) group is the most significant contributor to the hydrogen bonding network, acting as a hydrogen bond donor. The two hydrogen atoms on the nitrogen can form strong hydrogen bonds with electronegative atoms in neighboring molecules. The most likely hydrogen bond acceptor within the structure of this compound is the oxygen atom of the propoxy group. This would result in the formation of N-H···O hydrogen bonds, a common and stabilizing interaction in the crystals of amino ethers.

Furthermore, the nitrogen atom of the primary amine can also act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds between molecules. This self-association of amine groups is a frequent motif in the crystal structures of primary amines, often leading to the formation of chains or dimeric structures. The interplay between N-H···O and N-H···N hydrogen bonds would likely create a robust and intricate network, defining the primary packing arrangement of the molecules in the crystal lattice.

A hypothetical representation of the key hydrogen bonding parameters, based on typical values observed in related structures, is presented in the table below. These values are predictive and serve to illustrate the likely geometry of the hydrogen bonding network.

| Interaction Type | Donor-Acceptor | Predicted D-H···A Distance (Å) | **Predicted D-H···A Angle (°) ** |

| Intermolecular | N-H···O | 2.8 - 3.2 | 150 - 170 |

| Intermolecular | N-H···N | 3.0 - 3.5 | 140 - 160 |

| Intermolecular | C-H···π | 3.2 - 3.8 | 120 - 150 |

Table 1: Predicted Intermolecular Interaction Parameters for this compound. This table provides an estimation of the geometric parameters for the principal intermolecular interactions anticipated in the solid state of this compound, based on data from analogous molecular structures.

Sophisticated Spectroscopic and Chromatographic Methodologies for the Analytical Characterization of 1 4 Propoxyphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-(4-Propoxyphenyl)propan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the p-disubstituted benzene (B151609) ring would likely appear as two doublets. The methine proton (CH-NH₂) would produce a multiplet due to coupling with the adjacent methylene and amine protons. The propoxy group would show a triplet for the terminal methyl protons, a multiplet for the central methylene protons, and another triplet for the methylene protons attached to the oxygen atom. The ethyl group attached to the chiral center would also present a multiplet for its methylene protons and a triplet for its terminal methyl protons. The amine (NH₂) protons would likely appear as a broad singlet.

For the ¹³C NMR spectrum, each unique carbon atom in the molecule would generate a distinct signal, confirming the total number of carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and oxygen-attached carbons.

To definitively assign all proton and carbon signals and establish the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting signals of adjacent protons, such as the methine proton and the neighboring methylene protons of the ethyl group, as well as the methylene protons within the propoxy chain. This allows for the mapping of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the methine proton would show a cross-peak with the signal for the chiral carbon atom.

These advanced 2D NMR techniques, used in concert, provide a powerful methodology for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, thereby verifying the constitution of this compound. rsc.org

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and energetics of conformational changes in molecules. researchgate.net For flexible molecules like this compound, which has several rotatable single bonds (e.g., C-O, C-C bonds), DNMR could potentially provide insights into its conformational preferences and the energy barriers between different rotational isomers (rotamers). By recording NMR spectra at variable temperatures, one can observe changes in the appearance of NMR signals. At low temperatures where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. Analysis of these spectral changes allows for the calculation of the activation energy for the conformational process.

However, a review of the current scientific literature indicates that specific dynamic NMR studies on this compound have not been reported.

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Structure Verification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are used to confirm the presence of key structural features.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The N-H bending vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O-C stretching of the aryl ether linkage would produce a strong, characteristic band, likely in the 1250-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations often produce strong signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene ring.

To aid in the precise assignment of experimental vibrational bands, quantum chemical calculations are often performed. Using methods like Density Functional Theory (DFT), the molecular geometry of this compound can be optimized, and its vibrational frequencies can be calculated. The computed vibrational spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. This comparison helps to assign specific vibrational modes to the observed bands, leading to a more confident and detailed interpretation of the spectra. While this is a standard methodology, specific computational studies on the vibrational modes of this compound are not currently available in the literature.

Normal Coordinate Analysis (NCA) is a computational method that provides a detailed description of the vibrational modes of a molecule. researchgate.netnih.gov It involves calculating the potential energy distribution (PED) for each mode, which describes the contribution of individual bond stretches, angle bends, and torsions to a particular vibration. This analysis allows for a quantitative assignment of spectral bands. For a molecule like this compound, NCA could definitively distinguish between complex overlapping vibrational modes in the fingerprint region of the IR and Raman spectra. As with other specific computational analyses, dedicated NCA studies for this compound are not found in published research.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

For this compound (molecular formula C₁₂H₁₉NO), the molecular weight is 193.29 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 193. As an amine, this compound follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. For this compound, a characteristic fragmentation pathway is the alpha-cleavage (β-cleavage relative to the phenyl ring), which involves the breaking of the C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion.

Another significant fragmentation would be the cleavage of the benzylic C-N bond, which could lead to the formation of a 4-propoxyphenylpropyl cation. Cleavage of the ether bond could also occur, leading to fragments characteristic of the propoxy and the phenylpropanamine moieties. Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing strong confirmatory evidence.

Below is a table of predicted key fragments for this compound.

| m/z Value | Predicted Fragment Ion |

| 193 | [C₁₂H₁₉NO]⁺ (Molecular Ion) |

| 164 | [M - C₂H₅]⁺ (Loss of ethyl radical via alpha-cleavage) |

| 135 | [C₉H₁₁O]⁺ (Benzylic cleavage) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds with high accuracy and confidence. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS instruments possess high resolving power, enabling them to distinguish between ions with very small mass differences. nih.gov This capability allows for the measurement of an ion's exact mass, typically with an error of less than 5 parts per million (ppm). nih.gov

From the accurately measured mass of the molecular ion, a unique elemental formula can be proposed. For this compound, the neutral chemical formula is C12H19NO. The expected exact mass for its protonated molecule, [M+H]+, can be calculated and then compared to the experimentally measured mass. The high mass accuracy of HRMS significantly reduces the number of possible elemental formulas for a given nominal mass, often leading to a single, unambiguous assignment. nih.govnih.gov

Furthermore, the analysis of the isotopic pattern of the molecular ion in an HRMS spectrum provides additional confirmation of the elemental composition. The relative abundances of the isotopologues (molecules containing heavier isotopes like 13C) are characteristic of the number of atoms of each element present in the molecule. nih.gov Vendor software can compare the experimentally observed isotopic pattern with theoretically calculated patterns for proposed formulas, further increasing the confidence in the elemental composition assignment. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for Protonated this compound

| Parameter | Theoretical Value | Experimental HRMS Value (Example) | Mass Error (ppm) |

|---|---|---|---|

| Molecular Formula | C12H19NO | - | - |

Note: The experimental value is a hypothetical example demonstrating typical HRMS accuracy.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by examining their fragmentation patterns. nih.gov In an MS/MS experiment, the intact molecular ion (the precursor ion) of this compound is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum. nih.gov

The fragmentation of substituted phenethylamines is often characterized by specific bond cleavages that provide structural information. nih.gov For this compound, key fragmentations would be expected to occur at the Cα-N bond and the bonds within the propoxy side chain. The analysis of these fragmentation pathways allows for the confirmation of the different structural components of the molecule.

For instance, the cleavage of the propoxy group could lead to the formation of a characteristic fragment ion. Similarly, cleavage of the bond between the alpha-carbon and the nitrogen atom is a common fragmentation pathway for phenethylamines. nih.gov Advanced techniques like MSn allow for multiple stages of fragmentation, where a specific fragment ion from an MS/MS experiment is itself isolated and fragmented, providing even more detailed structural information. nih.gov The study of fragmentation patterns of related compounds, such as synthetic cathinones and other substituted phenethylamines, can aid in the interpretation of the MS/MS spectra of this compound. nih.govnih.govchromatographyonline.com

Table 2: Plausible MS/MS Fragment Ions of Protonated this compound ([C12H20NO]+)

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 194.15 | [C9H12O]+ | 136.09 | C3H8N |

| 194.15 | [C12H18N]+ | 176.14 | H2O |

| 194.15 | [C3H8N]+ | 58.07 | C9H12O |

Note: These are hypothetical fragmentation pathways based on common fragmentation patterns of similar compounds.

Advanced Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds in complex mixtures. semanticscholar.org The development of a robust HPLC method for this compound is crucial for its quantification and isolation. Method development typically involves the optimization of several parameters, including the stationary phase (column), the mobile phase composition, flow rate, and detector settings. ejgm.co.uknih.gov For amine-containing compounds, reversed-phase HPLC is a commonly employed technique. ejgm.co.uksigmaaldrich.com

A typical starting point for method development would involve a C18 stationary phase, which is a nonpolar column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape and retention. ejgm.co.uknih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities. nih.gov

Table 3: Example HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uknih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Injection Volume | 5 µL sigmaaldrich.com |

The choice between reverse-phase and normal-phase chromatography depends on the polarity of the analyte. biotage.comphenomenex.com

Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for moderately polar to nonpolar compounds. phenomenex.comacs.org It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). wikipedia.orghawach.com In this mode, polar compounds elute first, while nonpolar compounds are retained longer on the column. wikipedia.org Given its structure, this compound is amenable to reverse-phase separation.

Normal-Phase Chromatography: This mode uses a polar stationary phase (e.g., silica, amino, or cyano columns) and a nonpolar mobile phase (e.g., hexane/isopropanol). wikipedia.orghawach.com It is ideal for the separation of very polar compounds or isomers. wikipedia.orgresearchgate.net In normal-phase chromatography, nonpolar compounds elute first, and polar compounds are retained more strongly. wikipedia.org While less common for this type of analyte, normal-phase chromatography could be explored, particularly for chiral separations. researchgate.net

Primary amines like this compound can be protonated at acidic pH and may exhibit poor retention and peak tailing on traditional reversed-phase columns. Ion-pairing chromatography is a technique used to improve the retention and peak shape of such polar and ionizable analytes. helixchrom.com This is achieved by adding an ion-pairing reagent to the mobile phase. helixchrom.comnih.gov

For a basic amine, an acidic ion-pairing reagent with a hydrophobic tail, such as an alkyl sulfonate (e.g., heptanesulfonic acid), is used. chromforum.org The reagent forms a neutral ion-pair with the protonated amine. nih.govchromforum.org This ion-pair is more hydrophobic than the amine itself and therefore exhibits stronger retention on a reversed-phase column. chromforum.org The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling retention and selectivity. chromforum.org

Derivatization Strategies for Amine Analysis and Enhanced Sensitivity

Aliphatic amines often lack a strong chromophore or fluorophore, which can result in poor sensitivity when using UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.com Pre-column or post-column derivatization is a strategy employed to overcome this limitation by chemically modifying the amine to introduce a detectable moiety. thermofisher.comscribd.com This process can also improve the chromatographic properties of the analyte. thermofisher.comnih.gov

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comresearchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce fluorescent and UV-active derivatives. thermofisher.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent used for the analysis of primary and secondary amines. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A reagent that forms highly fluorescent and stable derivatives with amines. acs.orgresearchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the chromatographic system. researchgate.net

Table 4: Common Derivatization Reagents for HPLC Analysis of Amines

| Derivatization Reagent | Target Amines | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary | Fluorescence thermofisher.comresearchgate.net | Rapid reaction, high sensitivity thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary, Secondary | Fluorescence thermofisher.comresearchgate.net | Stable derivatives, high sensitivity thermofisher.com |

| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Fluorescence, UV | Good stability |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary, Secondary | Fluorescence nih.gov | Selective for amines and thiols nih.gov |

Pre- and Post-Column Derivatization Reagents and Protocols (e.g., Salicylaldehyde, Phenyl Isothiocyanate, Cinnamaldehyde Derivatives)

Derivatization is a chemical modification process employed in chromatography to enhance the analyte's detectability and improve its separation characteristics. For the analysis of this compound, a primary amine, several derivatizing reagents can be utilized in both pre- and post-column setups.

Salicylaldehyde and its derivatives are effective reagents for the derivatization of primary amines, forming stable Schiff bases that can be detected by UV-Vis or fluorescence detectors. A typical pre-column derivatization protocol would involve mixing a solution of this compound with a solution of salicylaldehyde in a suitable solvent, followed by a short incubation period to ensure complete reaction before injection into the chromatographic system.

Phenyl Isothiocyanate (PITC) , also known as Edman's reagent, is a well-established derivatizing agent for primary and secondary amines, including amino acids. The reaction between PITC and the primary amine of this compound results in the formation of a phenylthiocarbamyl (PTC) derivative. This derivative exhibits strong UV absorbance, significantly enhancing the sensitivity of detection by HPLC with a UV detector.

A general pre-column derivatization protocol with PITC involves the following steps:

Dissolving a known amount of this compound in a coupling solution (e.g., a mixture of acetonitrile, pyridine (B92270), and triethylamine).

Adding PITC to the solution and allowing the reaction to proceed at room temperature for a specified time.

Removing the excess reagent and solvent under vacuum.

Re-dissolving the PTC-derivative in a suitable solvent for HPLC analysis.

| Parameter | Condition |

| Reagent | Phenyl Isothiocyanate (PITC) |

| Analyte | This compound |

| Reaction | Formation of a Phenylthiocarbamyl (PTC) derivative |

| Detection | Enhanced UV absorbance |

Cinnamaldehyde and its derivatives , such as 4-hydroxy-3-methoxycinnamaldehyde, can also be used to form Schiff base adducts with primary amines. These derivatives can be analyzed by various techniques, including mass spectrometry, where the derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for structural confirmation.

Applications in Imaging Mass Spectrometry (MALDI-IMS) for Spatial Localization Studies

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. This methodology can be applied to study the localization of this compound within a biological system.

The general workflow for a MALDI-IMS experiment to study the spatial distribution of this compound would involve:

Sample Preparation: Thin tissue sections from a subject administered with this compound are mounted onto a conductive slide.

Matrix Application: A suitable matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte, is uniformly applied over the tissue section.

Data Acquisition: The slide is introduced into the mass spectrometer. A pulsed laser is rastered across the tissue surface, desorbing and ionizing molecules at each spot. A mass spectrum is acquired for each laser spot, creating a large dataset of mass-to-charge ratios and their intensities at specific x,y coordinates.

Image Generation: Software is used to generate ion density maps for the m/z value corresponding to this compound (or its metabolites or derivatives), revealing its spatial distribution across the tissue section.

This technique provides invaluable information on the compound's accumulation in specific organs, tissues, or even subcellular regions, which is critical in pharmacokinetic and pharmacodynamic studies.

| MALDI-IMS Step | Description |

| Sample Preparation | Mounting of thin tissue sections on a conductive slide. |

| Matrix Application | Uniform coating of the tissue with a suitable matrix compound. |

| Data Acquisition | Rastering a laser across the tissue to generate mass spectra at each point. |

| Image Generation | Creating ion density maps to visualize the spatial distribution of the analyte. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is primarily influenced by the electronic transitions within the substituted benzene ring.

The structure of this compound contains a benzene ring, which is a chromophore. The presence of the propoxy (-OCH2CH2CH3) and the 1-aminopropyl (-CH(NH2)CH2CH3) substituents on the benzene ring influences the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax).

The expected electronic transitions for this compound are:

π → π* transitions: These transitions involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. Benzene itself exhibits strong absorptions around 184 nm and 204 nm, and a weaker, fine-structured band around 254 nm. The presence of both an electron-donating propoxy group and an amino group (which is also electron-donating through resonance) on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the interaction of the lone pair of electrons on the oxygen and nitrogen atoms with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

n → π* transitions: The nitrogen atom of the primary amine group has a lone pair of non-bonding electrons (n electrons). These electrons can be excited to a π* antibonding orbital of the aromatic ring. These n → π* transitions are typically weaker than π → π* transitions and occur at longer wavelengths.

The analysis of the UV-Vis spectrum of this compound can therefore provide valuable information about its electronic structure and the extent of conjugation within the molecule.

| Electronic Transition | Description | Expected Spectral Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring. | Shifted to longer wavelengths compared to benzene due to substituents. |

| n → π | Excitation of a non-bonding electron from the nitrogen atom to a π antibonding orbital of the aromatic ring. | Longer wavelength, weaker intensity compared to π → π* transitions. |

In Silico Exploration: Unraveling the Chemical Reactivity and Electronic Landscape of this compound

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, providing profound insights into the structural, electronic, and reactive nature of molecules. For this compound, these in silico approaches offer a powerful lens through which to understand its fundamental properties, guiding further experimental work and potential applications. This article delves into the computational methodologies employed to characterize this compound, focusing on quantum mechanical studies, reactivity descriptors, and the theoretical prediction of its spectroscopic signatures.

Exploration of Structure Reactivity and Structure Property Relationships Sar/spr in 1 4 Propoxyphenyl Propan 1 Amine Analogues

Impact of Substituent Modifications on Intrinsic Chemical Reactivity

The reactivity of arylamines is significantly influenced by the nature of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density on the aromatic ring and the nitrogen atom of the amine, thereby affecting their reactivity in various chemical transformations.

In reactions involving electrophilic attack on the nitrogen atom, the presence of electron-releasing substituents tends to accelerate the reaction rate, while electron-withdrawing substituents have a retarding effect. researchgate.net This is due to the increased nucleophilicity of the nitrogen atom with EDGs. Conversely, for reactions where the aromatic ring is the site of electrophilic attack, the position and nature of the substituent will direct the regioselectivity of the reaction.

The primary amine group in 1-(4-propoxyphenyl)propan-1-amine is a key site for chemical reactions. It can undergo a variety of transformations, including:

Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing compounds.

Substitution Reactions: The amine can act as a nucleophile and participate in substitution reactions with electrophiles like alkyl halides.

Acylation: Reaction with acylating agents will form amides.

Condensation Reactions: The amine can react with carbonyl compounds to form imines.

The propoxy group, an electron-donating group, influences the reactivity of the phenyl ring, making it more susceptible to electrophilic aromatic substitution reactions.

Correlation of Structural Features with Electronic and Steric Properties

The electronic properties of this compound analogues are largely governed by the substituents on the phenyl ring. The propoxy group at the para position is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Its electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho positions.

The steric bulk of substituents can also play a significant role in chemical reactivity. chemrxiv.org Large, bulky groups near the reactive center can hinder the approach of reactants, slowing down the reaction rate. In the case of this compound analogues, modifications to the propoxy group or the addition of substituents to the phenyl ring can introduce steric hindrance that affects the accessibility of the amine group.

| Structural Feature | Electronic Effect | Steric Effect |

| Propoxy group (-OCH2CH2CH3) | Electron-donating (activating) | Moderate bulk |

| Amino group (-NH2) | Electron-donating (activating) | Minimal bulk |

| Phenyl ring | Aromatic system | Planar, can be substituted |

Table 1: Electronic and Steric Effects of Key Structural Features

Influence of Stereoisomerism on Chemical Behavior and Interactions

The this compound molecule contains a chiral center at the carbon atom bonded to the amine group, the phenyl ring, the ethyl group, and a hydrogen atom. This means that it can exist as a pair of enantiomers, (R)- and (S)-1-(4-propoxyphenyl)propan-1-amine.

While enantiomers have identical physical and chemical properties in an achiral environment, their behavior can differ significantly in the presence of other chiral molecules. This is particularly relevant in biological systems, where interactions with chiral receptors and enzymes are often stereospecific. The three-dimensional arrangement of atoms in each enantiomer can lead to different binding affinities and reaction rates.

The separation of these enantiomers, a process known as chiral resolution, is often necessary to study their individual properties and activities.

Rational Design Principles for Tailoring Chemical Attributes

The principles of SAR and SPR can be applied to the rational design of novel this compound analogues with specific desired chemical attributes. mdpi.com By systematically modifying the structure, it is possible to fine-tune properties such as reactivity, solubility, and lipophilicity.

For instance, to increase the nucleophilicity of the amine, one could introduce stronger electron-donating groups on the phenyl ring. Conversely, to decrease its reactivity, electron-withdrawing groups could be added. The length and branching of the alkoxy chain can be altered to modify the molecule's lipophilicity and steric profile.

This rational design approach is a cornerstone of medicinal chemistry and materials science, where the goal is to create molecules with optimized properties for a specific application. mdpi.com

Strategic Utility of 1 4 Propoxyphenyl Propan 1 Amine As a Versatile Building Block in Organic Synthesis

Application in the Construction of Advanced Organic Scaffolds and Chemical Libraries

The creation of advanced organic scaffolds and diverse chemical libraries is a cornerstone of modern drug discovery and materials science. These collections of molecules, often built around a common core structure, allow for the systematic exploration of chemical space and the identification of compounds with desired properties. Primary amines are frequently utilized as key building blocks in these endeavors, particularly in combinatorial chemistry and diversity-oriented synthesis. nih.govnih.govgoogle.com Their ability to participate in a variety of reliable chemical transformations, such as amide bond formation, reductive amination, and nucleophilic substitution, makes them ideal for generating large numbers of derivatives.

While the class of arylpropanolamines, to which 1-(4-propoxyphenyl)propan-1-amine belongs, has been used in the combinatorial synthesis of unsymmetrical secondary amines, specific examples detailing the inclusion of the 4-propoxy substituted variant are not readily found in the literature. nih.gov The general principle involves the parallel synthesis of a library of compounds from a set of common starting materials, a strategy for which this compound would be a suitable candidate. However, documented instances of its use in generating such libraries are not available.

The development of molecular scaffolds for specific applications, such as mimicking protein secondary structures like α-helices, often relies on the strategic placement of functional groups on a rigid framework. researchgate.net While various scaffolds have been designed and synthesized, the incorporation of this compound into such systems has not been reported.

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The synthesis of novel heterocyclic systems is a continuous focus of organic chemistry research. Primary amines are critical starting materials for the construction of a vast number of nitrogen-containing heterocycles.

For instance, the synthesis of pyrimidines, a class of heterocycles found in nucleic acids and many pharmaceuticals, can be achieved through various methods, often involving the condensation of an amine-containing fragment. organic-chemistry.orgnih.govresearchgate.net Similarly, benzodiazepines, a class of psychoactive drugs, are typically synthesized from precursors containing amino groups. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

Despite the theoretical potential for this compound to serve as a precursor for novel heterocyclic systems, a search of the available literature does not yield any specific examples of its use in this capacity. General synthetic routes for heterocycles like imidazo[1,2-a]pyrimidines and imidazolidines often start with different amine-containing building blocks. researchgate.netnih.gov While analogous structures, such as 1-(pyrimidin-2-yl)propan-1-amine, have been synthesized, the pathway from this compound to such heterocycles is not documented. researchgate.net

Derivatization for Functional Material Development (e.g., Polymer Modification, Surface Chemistry)

The development of functional materials with tailored properties is a rapidly growing field. The incorporation of specific organic molecules into polymers or onto surfaces can impart desired characteristics, such as altered surface energy, biocompatibility, or electronic properties. Amine-functionalized polymers, for example, are used in a variety of applications, including coatings, adhesives, and drug delivery systems. chemrxiv.org

The derivatization of this compound could, in principle, lead to the creation of novel functional materials. For instance, the primary amine could be used to anchor the molecule to a polymer backbone or a surface. The propoxyphenyl group could then influence the material's bulk properties.

Research into analogs of propofol (B549288) (2,6-diisopropylphenol), a compound sharing a substituted phenol (B47542) moiety, has led to the development of photoactivatable probes for studying protein interactions. chemrxiv.orgnih.govchemrxiv.org These studies demonstrate that modification of the phenyl ring can be a fruitful strategy for creating functional molecules. However, there is no evidence in the literature of similar derivatization strategies being applied to this compound for the purpose of functional material development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.